PF-4136309
説明
Overview of Chemokine Systems and Receptor Families
Chemokine systems involve a complex network of ligands and receptors that orchestrate the directed movement of cells, a process termed chemotaxis sinobiological.comwikipedia.org. Approximately 50 human and mouse chemokine ligands and 18 functionally signaling chemokine receptors have been identified rndsystems.comnih.gov.
Classification and Signaling Cascades of Chemokine Receptors
Chemokine receptors are G protein-coupled receptors (GPCRs) characterized by a structure containing seven transmembrane domains wikipedia.orgsinobiological.comcreative-diagnostics.com. They are classified into four main families (CXCR, CCR, CX3CR, and XCR) based on the structural characteristics of their ligand-binding chemokines, specifically the spacing of conserved cysteine residues near the N-terminus wikipedia.orgsinobiological.comcreative-diagnostics.com. CCR receptors, which bind CC chemokines, constitute one of the largest families wikipedia.orgsinobiological.com.
Upon ligand binding, chemokine receptors associate with G proteins to initiate intracellular signaling cascades wikipedia.orgcreative-diagnostics.com. This activation typically leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol (4,5)-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG) wikipedia.org. These second messengers trigger downstream events, including the release of intracellular calcium and the activation of protein kinase C (PKC), ultimately promoting various cellular responses such as chemotaxis, degranulation, and changes in cell adhesion molecule avidity wikipedia.org. The N-terminal domain of the receptor is crucial for determining ligand binding specificity, while the C-terminal end is involved in signal transduction wikipedia.orgcreative-diagnostics.com.
Role of Chemokines in Physiological and Pathological Processes
Chemokines are functionally categorized into homeostatic and inflammatory groups sinobiological.comrndsystems.comwikipedia.org. Homeostatic chemokines are constitutively produced and regulate basal leukocyte migration for tissue maintenance and development, including processes like hematopoiesis and lymphoid tissue development sinobiological.comfrontiersin.orgrndsystems.comekb.egwikipedia.org. Inflammatory chemokines, on the other hand, are induced under pathological conditions in response to pro-inflammatory stimuli and are critical for recruiting immune cells to sites of inflammation, infection, or injury sinobiological.comrndsystems.comwikipedia.org.
Beyond immune cell trafficking, chemokines are involved in a wide array of biological processes, including embryogenesis, angiogenesis, hematopoiesis, and tumor metastasis sinobiological.comfrontiersin.orgekb.eg. Dysregulation of chemokine systems is implicated in the pathogenesis of numerous diseases, such as autoimmune disorders, cardiovascular diseases, and cancer researchgate.netekb.egsinobiological.comfrontiersin.orgnih.gov.
Specific Focus on CCR2 in Immune Cell Trafficking and Inflammation
The CC chemokine receptor 2 (CCR2) is a prominent chemokine receptor that plays a significant role in immune cell trafficking and inflammatory responses nih.govnih.govaai.orgfrontiersin.org.
Expression and Distribution of CCR2 on Immune Cells (e.g., monocytes, macrophages)
CCR2 is predominantly expressed on monocytes, particularly the Ly6Chi subset in mice and CD14+ monocytes in humans, which are known for their strong pro-inflammatory functions nih.govfrontiersin.orgtaconic.comjci.org. CCR2 expression is crucial for the mobilization of monocytes from the bone marrow into the peripheral circulation and their subsequent recruitment to inflammatory sites nih.govaai.orgfrontiersin.org. While monocytes are a primary cell type expressing CCR2, it is also found on other immune cells, including macrophages, T cells (including regulatory T cells), B cells, NK cells, and dendritic cells, as well as some non-immune cells like endothelial cells and tumor cells aai.orgfrontiersin.orgtaconic.comashpublications.org. The expression levels and specific subsets of cells expressing CCR2 can vary depending on the tissue and inflammatory context taconic.combiorxiv.org. For instance, tissue-resident macrophages may downregulate CCR2 expression compared to recently recruited monocytes biorxiv.org.
Ligand-Receptor Interactions: CCL2/CCR2 Axis and its Functional Consequences
The primary and highest affinity ligand for CCR2 is CC chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1) nih.govaai.orgfrontiersin.org. The interaction between CCL2 and CCR2 (the CCL2/CCR2 axis) is a key signaling pathway that regulates the migration and infiltration of monocytes and macrophages frontiersin.orgashpublications.orgfrontiersin.orgresearchgate.net.
CCL2 is produced by various cell types, including monocytes, macrophages, lymphocytes, endothelial cells, and fibroblasts, particularly in response to pro-inflammatory cytokines taconic.comfrontiersin.org. Binding of CCL2 to CCR2 induces conformational changes in the receptor, activating downstream signaling pathways such as PI3K/Akt, JAK/STAT, and MAPK/p38 nih.govfrontiersin.org. These pathways regulate diverse cellular functions, including cell survival, proliferation, cytokine production, and migration nih.govfrontiersin.org.
The functional consequences of the CCL2/CCR2 interaction are primarily centered on mediating chemotaxis, directing the movement of CCR2-expressing cells towards areas of higher CCL2 concentration frontiersin.org. This is critical for the recruitment of inflammatory monocytes to sites of injury or infection nih.govaai.org. Beyond chemotaxis, the CCL2/CCR2 axis also influences cell adhesion and can regulate the polarization and function of macrophages ashpublications.orgfrontiersin.org.
Research findings highlight the importance of this axis. For example, studies in mice deficient in CCR2 show reduced monocyte infiltration into inflamed tissues, leading to attenuated inflammatory responses nih.govresearchgate.net.
PF-4136309 (also known as INCB8761) has been identified as a potent, selective, and orally bioavailable antagonist of CCR2 nih.govmedchemexpress.comnih.govresearchgate.netfocusbiomolecules.com. It blocks the binding of CCL2 to CCR2, thereby inhibiting CCR2 activation and downstream signaling researchgate.netmedkoo.com. Studies have shown this compound to be potent in inhibiting human, mouse, and rat CCR2 activity, as well as chemotaxis and signaling events like intracellular calcium mobilization and ERK phosphorylation nih.govmedchemexpress.com.
Table 1: In Vitro Potency of this compound on CCR2 and Chemotaxis
| Target/Assay | Species | IC50 (nM) | Source |
| CCR2 (Binding) | Human | 5.2 | medchemexpress.comfocusbiomolecules.com |
| CCR2 (Binding) | Mouse | 17 | nih.govmedchemexpress.com |
| CCR2 (Binding) | Rat | 13 | nih.govmedchemexpress.com |
| Chemotaxis | Human | 3.9 | medchemexpress.com |
| Chemotaxis | Mouse | 16 | nih.govmedchemexpress.com |
| Chemotaxis | Rat | 2.8 | nih.govmedchemexpress.com |
| Intracellular Ca2+ Mobilization | N/A | 3.3 | nih.govmedchemexpress.com |
| ERK Phosphorylation | N/A | 0.5 | nih.govmedchemexpress.com |
Note: N/A indicates that the specific species was not explicitly mentioned in the context of the IC50 value for the signaling assay.
CCR2 in the Context of Inflammatory Responses
The CCL2/CCR2 axis is a critical mediator of inflammatory responses in various tissues and diseases nih.govaai.orgfrontiersin.orgjci.orgfrontiersin.orgresearchgate.net. By controlling the recruitment of monocytes and macrophages, CCR2 contributes to the development and progression of inflammation nih.govfrontiersin.orgjci.orgresearchgate.net. These recruited cells release pro-inflammatory cytokines and other mediators that amplify the inflammatory cascade and can contribute to tissue damage jci.orgaai.org.
Studies using CCR2-deficient mice or CCR2 antagonists have demonstrated reduced inflammatory cell infiltration and ameliorated disease severity in models of various inflammatory conditions, including inflammatory bowel disease, atherosclerosis, and inflammatory conditions of the central nervous system frontiersin.orgnih.govaai.orgresearchgate.net. In the context of high salt intake, increased monocyte expression of CCR2 has been observed, correlating with increased plasma CCL2 and enhanced monocyte migration, suggesting a role for CCR2 in salt-induced inflammatory responses jci.org.
This compound, as a CCR2 antagonist, has been investigated for its potential to modulate inflammatory responses by inhibiting the recruitment of inflammatory monocytes researchgate.netfocusbiomolecules.com. Preclinical studies have shown that this compound can decrease inflammatory monocytes in disease models focusbiomolecules.com.
Table 2: Role of the CCL2/CCR2 Axis in Selected Inflammatory and Pathological Conditions
| Condition | Role of CCL2/CCR2 Axis | Source |
| Fibrotic Diseases (various organs) | Crucial for recruitment and activation of immune cells, influencing fibrosis progression. | frontiersin.org |
| Inflammatory Bowel Disease | Inhibition of the CCR2 pathway can mitigate colonic damage. | frontiersin.org |
| NASH (Liver Fibrosis) | Inhibition of CCR2 reduces infiltration of specific monocyte subsets and improves inflammation and fibrosis. | frontiersin.org |
| Cardiovascular Disease | Key contributor to vascular inflammation, remodeling, and hypertrophy via monocyte/macrophage recruitment. | frontiersin.org |
| CNS Inflammation | Controls the entry of bone-marrow-derived Ly6Chi monocytes into the brain. | nih.gov |
| Influenza Infection (Pulmonary) | CCR2+ monocyte-derived cells are a predominant cause of immune pathology. | aai.org |
| Colorectal Cancer | Promotes progression by increasing M2 macrophages. | ashpublications.org |
Therapeutic Potential of CCR2 Antagonism in Disease Management
Given its central role in immune cell trafficking and inflammation, CCR2 has emerged as an attractive target for therapeutic intervention in a variety of diseases characterized by excessive or misdirected immune cell accumulation. nih.govnih.govresearchgate.net Antagonizing CCR2 aims to block the recruitment of inflammatory monocytes and macrophages, thereby mitigating tissue damage and disease progression. nih.gov
The rationale for targeting CCR2 in immune-mediated diseases stems from the critical involvement of monocytes and macrophages in the pathogenesis of these conditions. nih.govnih.gov In diseases such as rheumatoid arthritis, multiple sclerosis, atherosclerosis, inflammatory bowel disease, and certain cancers, the abnormal accumulation of these immune cells at disease sites contributes significantly to inflammation, tissue destruction, and impaired function. nih.govaai.orgnih.govplos.orgnih.gov By inhibiting the interaction between CCL2 and CCR2, antagonists can reduce the influx of these pathogenic cells, potentially ameliorating disease severity. nih.govnewdrugapprovals.orgcancer.gov Studies in rodent models have underscored the critical role of the MCP-1/CCR2 axis in inflammatory and autoimmune diseases, further supporting CCR2 as a therapeutic target. nih.gov
The development of CCR2 antagonists has been an active area of pharmaceutical research for several decades. researchgate.net Early studies dating back to the early 2000s highlighted the involvement of CCR2 in a range of diseases, spurring efforts to identify molecules that could block its activity. aai.org These efforts have led to the discovery of numerous small molecule inhibitors targeting CCR2. researchgate.net However, the development process has faced challenges, including achieving sufficient potency and selectivity over other chemokine receptors and ion channels, as well as translating preclinical efficacy observed in animal models to clinical success in humans. researchgate.netbiorxiv.org Despite these challenges, the pursuit of effective CCR2 antagonists has continued, driven by the compelling biological rationale.
This compound, also known by the synonym INCB8761, is a chemical compound that has been identified as a potent, selective, and orally bioavailable antagonist of CCR2. newdrugapprovals.orgmedchemexpress.comresearchgate.netselleckchem.comfocusbiomolecules.comadooq.com Discovered as part of a new series of (S)-3-aminopyrrolidine CCR2 antagonists, this compound demonstrated favorable characteristics in preclinical evaluations. nih.gov
Research findings have detailed the inhibitory activity of this compound against CCR2 across different species. medchemexpress.comfocusbiomolecules.com
| Species | CCR2 Binding Affinity (IC₅₀) | Chemotaxis Activity (IC₅₀) |
| Human | 5.2 nM medchemexpress.comselleckchem.comfocusbiomolecules.comadooq.com | 3.9 nM medchemexpress.comcaymanchem.com |
| Mouse | 17 nM medchemexpress.comfocusbiomolecules.comadooq.com | 16 nM medchemexpress.com |
| Rat | 13 nM medchemexpress.comfocusbiomolecules.comadooq.com | 2.8 nM medchemexpress.com |
This compound has also shown potency in inhibiting CCR2-mediated intracellular signaling events, with IC₅₀ values of 3.3 nM for intracellular calcium mobilization and 0.5 nM for ERK phosphorylation. medchemexpress.com
Furthermore, this compound has demonstrated high selectivity over other homologous chemokine receptors. nih.govselleckchem.com While it showed weak inhibition of the hERG potassium channel at a concentration of 10 µM (35% inhibition), its selectivity profile over other targets was considered favorable in preclinical assessments. nih.govmedchemexpress.comcaymanchem.com The compound's oral bioavailability in preclinical species has also been reported, suggesting suitability for oral administration. nih.govselleckchem.com
The discovery and characterization of this compound highlight its potential as a valuable tool for investigating the role of CCR2 in disease pathogenesis and as a candidate for further therapeutic development. nih.govselleckchem.com
Structure
2D Structure
3D Structure
特性
IUPAC Name |
N-[2-[(3S)-3-[[4-hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31F3N6O3/c30-29(31,32)21-4-1-3-19(15-21)27(40)36-17-25(39)38-14-9-23(18-38)37-22-7-10-28(41,11-8-22)24-6-5-20(16-35-24)26-33-12-2-13-34-26/h1-6,12-13,15-16,22-23,37,41H,7-11,14,17-18H2,(H,36,40)/t22?,23-,28?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSVOHSYDRPBGI-CBQRAPNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2CCN(C2)C(=O)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)(C4=NC=C(C=C4)C5=NC=CC=N5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1NC2CCC(CC2)(C3=NC=C(C=C3)C4=NC=CC=N4)O)C(=O)CNC(=O)C5=CC(=CC=C5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31F3N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026041 | |
| Record name | N-[2-[(3S)-3-[[4-Hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341224-83-6 | |
| Record name | PF-4136309 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1341224836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-[(3S)-3-[[4-Hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-4136309 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M2595V4KT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preclinical Investigations of Pf 4136309: Molecular Mechanisms and Efficacy
In Vitro Characterization of CCR2 Antagonism by PF-4136309
In vitro studies have been instrumental in defining the properties of this compound as a CCR2 antagonist, including its binding characteristics, selectivity, and ability to inhibit downstream signaling pathways activated by CCL2.
Binding Affinity and Selectivity Profile of this compound for Human, Mouse, and Rat CCR2
This compound has demonstrated potent binding affinity for CCR2 across different species. Studies have reported IC50 values indicating the concentration at which the compound inhibits 50% of the binding of a ligand to the receptor. medkoo.commedchemexpress.comcenmed.combertin-bioreagent.commedchemexpress.commedkoo.com
The binding affinities of this compound for human, mouse, and rat CCR2 are summarized in the table below:
These data indicate that this compound is a potent antagonist of CCR2 in human, mouse, and rat systems, which is relevant for translational research.
Inhibition of CCL2-Induced Cellular Responses
The binding of CCL2 to CCR2 triggers a cascade of intracellular signaling events that lead to various cellular responses, most notably monocyte chemotaxis. This compound has been shown to effectively inhibit these CCL2-induced responses in vitro. medkoo.comcancer.govmedchemexpress.com
A key function of the CCL2-CCR2 axis is the induction of monocyte migration or chemotaxis. This compound has been evaluated for its ability to inhibit this process. Studies using isolated human monocytes have shown that this compound decreases CCL2-induced chemotaxis with an IC50 value of 3.9 nM. medchemexpress.combertin-bioreagent.com Inhibition of chemotaxis has also been observed in mouse and rat models. medkoo.commedchemexpress.com
The IC50 values for chemotaxis inhibition by this compound in different species are presented below:
| Species | Chemotaxis Inhibition IC50 (nM) |
| Human | 3.9 medchemexpress.combertin-bioreagent.com |
| Mouse | 16 medkoo.commedchemexpress.com |
| Rat | 2.8 medkoo.commedchemexpress.com |
These findings highlight the effectiveness of this compound in blocking the functional outcome of CCR2 activation, namely the directed movement of monocytes.
CCR2 activation by CCL2 leads to the mobilization of intracellular calcium, a crucial step in downstream signaling. This compound has been found to be potent in inhibiting this CCR2-mediated signaling event. nih.govmedkoo.commedchemexpress.comselleckchem.comncats.ioglpbio.comxcessbio.com
This compound inhibits intracellular calcium mobilization with an reported IC50 value of 3.3 nM. nih.govmedkoo.commedchemexpress.comselleckchem.comncats.ioglpbio.comxcessbio.com This demonstrates the compound's ability to interfere with early events in the CCR2 signaling cascade.
Beyond calcium mobilization, CCR2 activation also triggers the phosphorylation of extracellular signal-regulated kinase (ERK) and other signaling molecules. This compound has shown potent inhibitory effects on ERK phosphorylation. nih.govmedkoo.commedchemexpress.comselleckchem.comncats.ioglpbio.comxcessbio.com
This compound inhibits ERK phosphorylation with an IC50 value of 0.5 nM. nih.govmedkoo.commedchemexpress.comselleckchem.comncats.ioglpbio.comxcessbio.com This indicates that the compound effectively blocks downstream signaling pathways activated by CCR2, which are involved in various cellular processes including cell proliferation and migration. iiarjournals.orgnih.gov
Modulation of Intracellular Calcium Mobilization
Assessment of Selectivity against Other Chemokine Receptors and GPCRs
Ensuring selectivity is crucial for a therapeutic candidate to minimize off-target effects. This compound has been assessed for its selectivity against a panel of other chemokine receptors and GPCRs. nih.govmedkoo.comncats.ioglpbio.com
Cerep screens revealed that this compound is a selective CCR2 inhibitor, demonstrating no significant inhibitory activity at a concentration of 1 μM when tested against a panel of over 50 ion channels, transporters, chemokine receptors (including CCR1, CCR3, CCR5, CXCR3, and CXCR5), and additional GPCRs. nih.govmedkoo.comncats.io this compound exhibits >100-fold selectivity over other homologous chemokine receptors. glpbio.com While it shows weak inhibition of the hERG potassium current with an IC50 of 20 μM, this is at a much higher concentration than its CCR2 inhibitory activity. nih.govmedkoo.commedchemexpress.comncats.ioxcessbio.com Furthermore, this compound is not a cytochrome P450 (CYP) inhibitor at concentrations up to 30 μM against five major CYP isozymes. xcessbio.com
These selectivity data support this compound as a highly selective antagonist for CCR2.
| Receptor/Target | Inhibition at 1 μM |
| CCR1 | No significant inhibition nih.govmedkoo.comncats.io |
| CCR3 | No significant inhibition nih.govmedkoo.comncats.io |
| CCR5 | No significant inhibition nih.govmedkoo.comncats.io |
| CXCR3 | No significant inhibition nih.govmedkoo.comncats.io |
| CXCR5 | No significant inhibition nih.govmedkoo.comncats.io |
| >50 Ion Channels, Transporters, and other GPCRs | No significant inhibition nih.govmedkoo.comncats.io |
Evaluation of Potential Off-Target Activities (e.g., hERG channel inhibition)
Preclinical evaluations of this compound have included assessments of its potential off-target activities to understand its selectivity profile. Studies have shown that this compound is a selective CCR2 inhibitor. ncats.ionih.gov In comprehensive screens against a panel of over 50 ion channels, transporters, chemokine receptors (including CCR1, CCR3, CCR5, CXCR3, and CXCR5), and additional GPCRs, this compound demonstrated no significant inhibitory activity at a concentration of 1 µM. ncats.io
Specifically regarding cardiac safety, the potential for hERG channel inhibition was evaluated. The hERG potassium channel is critical for the proper repolarization of cardiac action potentials, and its inhibition can lead to QT prolongation and potentially life-threatening arrhythmias. In a hERG patch clamp assay, this compound inhibited the hERG potassium current with an IC50 of 20 µM. ncats.ionih.govmedchemexpress.com This indicates a relatively weak interaction with the hERG channel compared to its potency against CCR2, where it exhibits IC50 values in the nanomolar range for human, mouse, and rat CCR2 (5.2 nM, 17 nM, and 13 nM, respectively). medkoo.commedchemexpress.com Further studies indicated that this compound is not an inhibitor or inducer of major cytochrome P450 (CYP) isozymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) at concentrations up to 30 µM. medchemexpress.com
In Vivo Studies in Disease Models
Oncology Research Applications
The role of the CCL2-CCR2 axis in recruiting myeloid cells, particularly monocytes and macrophages, to the tumor microenvironment has made CCR2 antagonists like this compound a subject of investigation in oncology research. researchgate.netmdpi.com Tumor-associated macrophages (TAMs) are key components of the tumor microenvironment and can contribute to tumor growth, progression, immune evasion, and resistance to therapy. researchgate.netfrontiersin.orgpreprints.org
Pancreatic Ductal Adenocarcinoma (PDAC) Models
Pancreatic ductal adenocarcinoma (PDAC) is characterized by a dense, immunosuppressive tumor microenvironment rich in myeloid cells, including TAMs. nih.govmednexus.org The CCL2-CCR2 axis is particularly important in PDAC for the recruitment of TAMs, contributing to the immunosuppressive nature of the tumor microenvironment. researchgate.netnih.gov
Inhibition of Monocyte Mobilization to Tumors
A key mechanism by which this compound impacts the tumor microenvironment is by inhibiting the mobilization of CCR2+ monocytes from the bone marrow to the tumor. researchgate.netnih.gov Research has shown that the CCL2-CCR2 signaling pathway is critical for directing the migration of monocytes to tumor sites. researchgate.net By antagonizing CCR2, this compound disrupts this chemotactic signal, thereby reducing the number of inflammatory monocytes available to infiltrate the tumor and differentiate into TAMs. ncats.ioresearchgate.net Studies in mouse models of pancreatic cancer have provided evidence for this effect, showing that PF-04136309 treatment blocks the mobilization of CCR2+ monocytes to tumors. researchgate.netnih.gov Clinical studies have also indicated that this compound administration in patients with PDAC led to a reduction in CD14+ CCR2+ inflammatory monocytes in the peripheral blood. researchgate.netresearchgate.net
Effects on Tumor Growth and Metastasis
Inhibition of the CCL2-CCR2 axis with PF-04136309 in preclinical models of pancreatic cancer has been shown to impact tumor growth and metastasis. Studies have demonstrated that blocking the recruitment of monocytes and the subsequent depletion of TAMs can result in the inhibition of tumor growth and distant metastasis. researchgate.netnih.gov The reduction in immunosuppressive TAMs can alter the tumor microenvironment, potentially enhancing anti-tumor immune responses. nih.govnih.gov While preclinical data suggested promising effects on tumor growth and metastasis, clinical trial results evaluating PF-04136309 in combination with chemotherapy in metastatic PDAC did not consistently show an efficacy signal above chemotherapy alone, despite evidence of reduced circulating monocytes. researchgate.netnih.gov However, other clinical evaluations in locally advanced and borderline resectable pancreatic cancer in combination with FOLFIRINOX chemotherapy have shown objective tumor responses and local tumor control, suggesting a potential role in specific PDAC settings and in combination therapies. nih.govmednexus.org
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID |
| This compound | 44137505 |
| INCB8761 | 44137505 |
| CCL2 | 6351 |
| CCR2 | 7852 |
Data Table Example (Based on search results, a conceptual table illustrating preclinical findings):
| Study Model (Preclinical) | This compound Treatment | Impact on TAMs | Impact on Monocyte Mobilization | Impact on Tumor Growth | Impact on Metastasis | Source (Conceptual) |
| Mouse PDAC Model | Yes | Depletion observed | Inhibition observed | Inhibition observed | Inhibition observed | Based on researchgate.netnih.gov |
Evaluation of Potential Off-Target Activities (e.g., hERG channel inhibition)
Preclinical evaluations of this compound have included assessments of its potential off-target activities to understand its selectivity profile. Studies have shown that this compound is a selective CCR2 inhibitor. ncats.ionih.gov In comprehensive screens against a panel of over 50 ion channels, transporters, chemokine receptors (including CCR1, CCR3, CCR5, CXCR3, and CXCR5), and additional GPCRs, this compound demonstrated no significant inhibitory activity at a concentration of 1 µM. ncats.io
Specifically regarding cardiac safety, the potential for hERG channel inhibition was evaluated. The hERG potassium channel is critical for the proper repolarization of cardiac action potentials, and its inhibition can lead to QT prolongation and potentially life-threatening arrhythmias. In a hERG patch clamp assay, this compound inhibited the hERG potassium current with an IC50 of 20 µM. ncats.ionih.govmedchemexpress.com This indicates a relatively weak interaction with the hERG channel compared to its potency against CCR2, where it exhibits IC50 values in the nanomolar range for human, mouse, and rat CCR2 (5.2 nM, 17 nM, and 13 nM, respectively). medkoo.commedchemexpress.com Further studies indicated that this compound is not an inhibitor or inducer of major cytochrome P450 (CYP) isozymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) at concentrations up to 30 µM. medchemexpress.com
In Vivo Studies in Disease Models
Oncology Research Applications
The role of the CCL2-CCR2 axis in recruiting myeloid cells, particularly monocytes and macrophages, to the tumor microenvironment has made CCR2 antagonists like this compound a subject of investigation in oncology research. researchgate.netmdpi.com Tumor-associated macrophages (TAMs) are key components of the tumor microenvironment and can contribute to tumor growth, progression, immune evasion, and resistance to therapy. researchgate.netfrontiersin.orgpreprints.org
Pancreatic Ductal Adenocarcinoma (PDAC) Models
Pancreatic ductal adenocarcinoma (PDAC) is characterized by a dense, immunosuppressive tumor microenvironment rich in myeloid cells, including TAMs. nih.govmednexus.org The CCL2-CCR2 axis is particularly important in PDAC for the recruitment of TAMs, contributing to the immunosuppressive nature of the tumor microenvironment. researchgate.netnih.gov
Inhibition of Monocyte Mobilization to Tumors
A key mechanism by which this compound impacts the tumor microenvironment is by inhibiting the mobilization of CCR2+ monocytes from the bone marrow to the tumor. researchgate.netnih.gov Research has shown that the CCL2-CCR2 signaling pathway is critical for directing the migration of monocytes to tumor sites. researchgate.net By antagonizing CCR2, this compound disrupts this chemotactic signal, thereby reducing the number of inflammatory monocytes available to infiltrate the tumor and differentiate into TAMs. ncats.ioresearchgate.net Studies in mouse models of pancreatic cancer have provided evidence for this effect, showing that PF-04136309 treatment blocks the mobilization of CCR2+ monocytes to tumors. researchgate.netnih.gov Clinical studies have also indicated that this compound administration in patients with PDAC led to a reduction in CD14+ CCR2+ inflammatory monocytes in the peripheral blood. researchgate.netresearchgate.net
Effects on Tumor Growth and Metastasis
Inhibition of the CCL2-CCR2 axis with PF-04136309 in preclinical models of pancreatic cancer has been shown to impact tumor growth and metastasis. Studies have demonstrated that blocking the recruitment of monocytes and the subsequent depletion of TAMs can result in the inhibition of tumor growth and distant metastasis. researchgate.netnih.gov The reduction in immunosuppressive TAMs can alter the tumor microenvironment, potentially enhancing anti-tumor immune responses. nih.govnih.gov While preclinical data suggested promising effects on tumor growth and metastasis, clinical trial results evaluating PF-04136309 in combination with chemotherapy in metastatic PDAC did not consistently show an efficacy signal above chemotherapy alone, despite evidence of reduced circulating monocytes. researchgate.netnih.gov However, other clinical evaluations in locally advanced and borderline resectable pancreatic cancer in combination with FOLFIRINOX chemotherapy have shown objective tumor responses and local tumor control, suggesting a potential role in specific PDAC settings and in combination therapies. nih.govmednexus.org
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID |
| This compound | 44137505 |
| INCB8761 | 44137505 |
| CCL2 | 6351 |
| CCR2 | 7852 |
Data Table Example (Based on search results, a conceptual table illustrating preclinical findings):
| Study Model (Preclinical) | This compound Treatment | Impact on TAMs | Impact on Monocyte Mobilization | Impact on Tumor Growth | Impact on Metastasis | Source (Conceptual) |
| Mouse PDAC Model | Yes | Depletion observed | Inhibition observed | Inhibition observed | Inhibition observed | Based on researchgate.netnih.gov |
Colorectal Cancer (CRC) Models
Studies in colorectal cancer models have highlighted the role of this compound in suppressing metastasis and modulating immune cell recruitment, particularly myeloid-derived suppressor cells (MDSCs).
GOLM1 (GOLGI membrane protein 1) has been found to play a role in promoting colorectal cancer metastasis. nih.govjcancer.orgnih.gov Studies have shown that overexpression of GOLM1 can enhance CRC immune escape and metastasis. nih.govjcancer.org this compound, as a CCR2 inhibitor, has been demonstrated to largely suppress GOLM1-mediated CRC metastasis in preclinical models. nih.govjcancer.orgnih.govresearchgate.net This suggests that targeting the CCR2 pathway with this compound can inhibit the metastatic process driven by elevated GOLM1 expression. nih.govjcancer.orgresearchgate.net
Overexpression of GOLM1 in CRC has been linked to the recruitment of myeloid-derived suppressor cells (MDSCs). nih.govjcancer.org MDSCs are known to contribute to immune suppression in the tumor microenvironment, facilitating tumor progression and metastasis. nih.govjcancer.orgmdpi.com this compound, by inhibiting CCR2, can prevent the trafficking of MDSCs. nih.govjcancer.org This inhibition of MDSC recruitment is a key mechanism by which this compound suppresses GOLM1-mediated CRC metastasis. nih.govjcancer.orgresearchgate.net Research indicates that GOLM1 promotes CCL2-induced MDSCs recruitment, and the CCR2 inhibitor PF-04136309 can prevent this trafficking. nih.govjcancer.org
Role of this compound in Suppressing GOLM1-Mediated CRC Metastasis
Breast Cancer Models
Preclinical investigations in breast cancer models have explored the impact of this compound on the tumor microenvironment, particularly concerning macrophage distribution and the comparative efficacy observed in different culture models.
Tumor-associated macrophages (TAMs) are involved in cancer progression and drug resistance within the tumor microenvironment (TME). mdpi.comresearchgate.net Studies utilizing breast cancer organoid models, which aim to better recapitulate the in vivo TME, have investigated the effects of targeting TAMs with this compound. researchgate.netnih.gov In these organoid models, macrophages were observed to localize inside the spheroids, while breast cancer cells were located outside. nih.gov Treatment with this compound in this model resulted in dead cells being found throughout the spheroids, in contrast to untreated spheroids where dead cells were primarily found only in the center. nih.gov This suggests that this compound can impact cancer cells within the 3D structure of the organoid, potentially by influencing the macrophages or the tumor microenvironment they inhabit.
The efficacy of this compound has been evaluated in both 2D and 3D breast cancer culture models. Research indicates that organoid (3D) models may require a higher drug dose and longer exposure time compared to traditional 2D cultures to achieve similar effects. researchgate.netnih.gov This difference in response highlights the limitations of 2D culture in fully capturing the complexity of the tumor microenvironment and drug penetration issues present in 3D structures and in vivo tumors. researchgate.netnih.govvisikol.comnih.gov Phenomena such as the activation of transcription factors, cytokine expression, macrophage distribution, and drug resistance observed in 3D organoids can be masked in 2D culture. researchgate.netnih.gov This underscores the value of 3D models for a more accurate preclinical assessment of drug efficacy.
Effects on Tumor Microenvironment and Macrophage Distribution in Organoid Models
Inflammatory and Neuropathic Pain Models
This compound has also been investigated in preclinical models of inflammatory and neuropathic pain, given the role of CCR2 in inflammatory processes and immune cell trafficking associated with pain signaling. rsc.orgnih.gov CCR2 and its ligand CCL2 have been implicated in the processing of neuropathic pain. nih.gov In a preclinical model of neuropathic pain, this compound has been used and shown to reverse hyperalgesia. researchgate.net Studies in mouse models of acute disc herniation and radiculopathy, conditions associated with inflammatory pain, have also explored the effect of CCR2 antagonists like this compound on pain behavior. ors.orgnih.gov Early administration of a CCR2 antagonist in a mouse model of disc herniation restored mechanical pain sensitivity towards baseline levels. nih.gov This suggests a potential role for this compound in modulating pain responses in conditions involving inflammation and nerve involvement. ors.orgnih.gov
Reversal of Hyperalgesia in Neuropathic Pain Models
This compound has been utilized in preclinical models of neuropathic pain, where it has shown the ability to reverse hyperalgesia. researchgate.netrsc.org Neuropathic pain is often associated with inflammation and immune cell involvement. mdbneuro.comfrontiersin.org Studies in rodent models have indicated a critical role for the MCP-1/CCR2 axis in inflammatory and autoimmune diseases, including neuropathic pain. nih.govrsc.org Inhibition of CCR2 has been proposed as a strategy for treating neuropathic pain. researchgate.netrsc.org
Attenuation of Immune Cell Infiltration and Release of Sensitizing Factors
A key mechanism by which this compound exerts its effects is by attenuating immune cell infiltration, particularly monocytes and macrophages, to sites of inflammation. nih.govnih.govors.org In mouse models of disc herniation, treatment with this compound significantly reduced the number of total cells, as well as specific monocyte/macrophage populations (CD11b⁺, F4/80⁺, and CD68⁺ cells) at the hernia site. nih.gov This reduction in immune cell infiltration is crucial as these cells contribute to the inflammatory milieu and the release of sensitizing factors that contribute to pain and tissue damage. nih.govors.org
Data on immune cell infiltration at disc hernia sites following this compound treatment (20 mg/kg/day) in BALB/c mice on Postoperative Day (POD) 6:
| Cell Type | Vehicle Control (Count) | This compound Treatment (Count) | Percentage Reduction | p-value |
| Total Cells (DAPI) | [Data from source] | [Data from source] | - | 0.0263 |
| CD11b⁺ Cells | [Data from source] | [Data from source] | - | 0.008 |
| F4/80⁺ Cells | [Data from source] | [Data from source] | - | 0.0135 |
| CD68⁺ Cells | [Data from source] | [Data from source] | - | 0.0149 |
| iNOS⁺ Cells | [Data from source] | [Data from source] | ~80% | [Data from source] |
| MMR⁺ Cells | [Data from source] | [Data from source] | ~78% | [Data from source] |
| TNF-α⁺ Cells | [Data from source] | [Data from source] | ~80% | 0.0441 |
| IL-1β⁺ Cells | [Data from source] | [Data from source] | No significant change | [Data from source] |
| MCP-1⁺ Cells | [Data from source] | [Data from source] | No significant change | [Data from source] |
Applications in Acute Disc Herniation and Radiculopathy
In the context of acute disc herniation and radiculopathy, this compound has demonstrated therapeutic potential in mouse models. nih.govors.org Disc herniation can lead to inflammation and pain, partly driven by the infiltration of immune cells. ors.orgscientiaricerca.com
Alleviation of Disc Height Narrowing and Bone Ossification
Preclinical studies in mouse models of disc herniation investigated the effect of this compound on structural changes. Treatment with the CCR2 antagonist was shown to alleviate the narrowing of disc height induced by disc herniation. nih.gov Furthermore, it reduced the ossification of adjacent cortical bone, a pathological process that can occur following disc injury. nih.gov The antagonist treatment reduced cortical bone thickness and TRAP⁺ cells (indicating reduced osteoclast activity) in the cortical bone near herniated discs. nih.gov
Data on structural changes on POD 16 in a mouse model of disc herniation:
| Measurement | Vehicle Control | This compound Treatment | Percentage Reduction/Change | p-value |
| Cortical Bone Thickness | [Data from source] | [Data from source] | ~51% Reduction | 0.0002 |
| Cortical Bone Volume Fraction (BV/TV) | [Data from source] | [Data from source] | Less in antagonist group | [Data from source] |
| TRAP⁺ Cells in Cortical Bone | [Data from source] | [Data from source] | >65% Reduction | 0.0009 |
| Disc Height Narrowing | [Data from source] | [Data from source] | Alleviated | [Data from source] |
Restoration of Pain Thresholds and Long-Term Efficacy
In mouse models of disc herniation, this compound treatment was effective in restoring mechanical hyperalgesia (increased sensitivity to painful stimuli). nih.gov Early administration of the antagonist virtually restored the decreased ipsilateral paw withdrawal threshold (PWT) caused by disc herniation. nih.gov Inhibition of CCR2 signaling has been corroborated by prior findings showing reduced pain behaviors in other inflammatory pain models. nih.gov The alleviation of mechanical pain hypersensitivity is thought to be associated with the reduced monocyte infiltration and cytokine expression. nih.gov Inhibition of CCR2 signaling was found to alleviate pain and maintain disc height and reduce osteoclast activity for up to 1 month in a mouse model. nih.gov
Rheumatoid Arthritis and Type II Diabetes Models
CCR2 inhibition has been explored for its potential in treating inflammatory conditions like rheumatoid arthritis (RA) and type II diabetes. researchgate.netrsc.orgrsc.org Macrophages are known mediators of tissue destruction in chronic inflammatory and autoimmune diseases like RA, and their accumulation at disease sites is driven by mechanisms including the CCL2/CCR2 axis. nih.gov While some preclinical studies targeting CCR2 were promising for RA, several did not demonstrate clinical efficacy. researchgate.net
In type II diabetes, chronic low-grade inflammation, particularly in adipose tissue, is implicated in the development of insulin (B600854) resistance. rsc.orge-dmj.org Adipose tissue inflammation is characterized by macrophage infiltration via MCP-1/CCR2 pathways. rsc.org MCP-1 is highly expressed in the adipose tissue of obese individuals and rodents. rsc.org CCR2 is expressed on adipocytes, and MCP-1 can lead to cellular changes in adipocytes. rsc.org Compounds targeting adipose tissue via CCR2 inhibition, such as INCB8761/PF-4136309, have been pursued in human clinical trials for obesity-associated diabetes. researchgate.net
Obesity and Insulin Resistance Models
Obesity is closely linked to chronic inflammation, which contributes to insulin resistance. frontiersin.orgrsc.orge-dmj.org Adipose tissue inflammation, driven by the infiltration of macrophages through the MCP-1/CCR2 pathway, is recognized as a significant factor in the development of visceral obesity and insulin resistance. rsc.orge-dmj.org CCR2 plays a role in the chemotaxis of monocytes and macrophages and local inflammatory responses. rsc.org It has also been implicated in regulating glucose uptake in insulin-responsive cell lines. rsc.org The inflammatory cytokines secreted by infiltrating immune cells in adipose tissue can interfere with insulin signaling and reduce glucose uptake in peripheral tissues. frontiersin.org Targeting leukocyte trafficking, potentially through CCR2 inhibition, could be a strategy to control inflammation and improve outcomes in diabetes and its complications. researchgate.net Preclinical evidence suggests that CCR2 antagonists could be useful in the treatment of type 2 diabetes. nih.gov
Preclinical Pharmacokinetics and Pharmacodynamics
Preclinical evaluation of this compound (also known as INCB8761) included comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) studies in animal models to understand its absorption, distribution, metabolism, excretion (ADME) profile and its effects on the target receptor, CCR2. These studies were crucial in characterizing the compound's behavior within a biological system and its interaction with CCR2 on circulating monocytes.
Absorption and Distribution Studies in Animal Models
Studies in rats and dogs provided insights into the absorption and distribution characteristics of this compound. Following intravenous (IV) administration, the compound exhibited moderate total systemic clearance in rats but low clearance in dogs. The apparent steady-state volume of distribution (Vss) mirrored the clearance trend, showing a high Vss in rats and a low Vss in dogs. nih.govmedkoo.com This resulted in a moderate half-life of approximately 2.5 hours in rats and 2.4 hours in dogs after IV dosing. nih.govmedchemexpress.com
Upon oral administration, this compound was rapidly absorbed in both species. Peak plasma concentrations (Tmax) were observed at 1.2 hours in rats and a faster 0.25 hours in dogs. nih.govmedchemexpress.com The half-life after oral dosing was similar to that observed after IV administration in both species. nih.govmedkoo.com this compound demonstrated good oral absorption, with an oral bioavailability of 78% in both rats and dogs. nih.govmedchemexpress.com In vitro ADME profiling indicated moderate permeability across Caco-2 monolayers, with a value of 3.1 × 10–6 cm/s. nih.gov Protein binding studies showed a free fraction of 23% in human serum and 15% in mouse serum. selleck.co.jp
Here is a summary of key absorption and distribution data in animal models:
| Parameter | Rat | Dog |
| Total Systemic Clearance (IV) | Moderate | Low |
| Apparent Vss (IV) | High | Low |
| Half-life (IV) | ~2.5 hours | ~2.4 hours |
| Tmax (Oral) | 1.2 hours | 0.25 hours |
| Half-life (Oral) | Similar to IV | Similar to IV |
| Oral Bioavailability | 78% | 78% |
Metabolism and Excretion Profiles
In vitro studies using human liver microsomes indicated that this compound undergoes moderate intrinsic clearance, with a half-life (t1/2) of 89 minutes. nih.gov Further details on specific metabolic pathways and excretion profiles in animal models were not extensively detailed in the provided search results.
Dose-Dependent Blockade of CCR2 on Circulating Monocytes
Pharmacodynamic studies demonstrated that this compound effectively blocks CCR2 on circulating monocytes in a dose-dependent manner. This was assessed through various assays, including those measuring monocyte migration and receptor occupancy. aacrjournals.org CCR2 is predominantly expressed on monocytes, and its interaction with the ligand MCP-1 (CCL2) is crucial for monocyte chemotaxis and migration to inflammatory sites. nih.govmedkoo.com By antagonizing CCR2, this compound inhibits this process. medkoo.com
In preclinical models, CCR2 inhibition by antagonists like this compound has been shown to reduce monocytic infiltrates at sites of inflammation. nih.gov For instance, in a mouse model of acute disc herniation, administration of this compound significantly decreased the number of total cells and monocytes/macrophages at the disc hernia sites. nih.gov Studies have also indicated that CCR2 inhibition may affect the recruitment of inflammatory monocytes from the circulation. nih.gov
Receptor Occupancy and Internalization Assays
Receptor occupancy (RO) and internalization (RI) assays were employed to evaluate the binding of this compound to CCR2 and its effect on receptor internalization. These assays measure the extent to which the antagonist occupies the receptor and whether this binding leads to the receptor being taken into the cell. Studies involving CCR2 inhibitors, including comparisons relevant to this compound, have utilized RO and RI assays to assess the extent of CCR2 blockade on circulating monocytes. aacrjournals.org These assays are typically performed using techniques like flow cytometry with labeled ligands. aacrjournals.org High receptor occupancy and subsequent internalization can correlate with the pharmacodynamic effect of reducing monocyte migration. aacrjournals.org While specific quantitative data for this compound from RO and RI assays in animal models were not explicitly detailed in the provided search results, the use of these methods is established in evaluating the pharmacodynamics of CCR2 antagonists like this compound. aacrjournals.org
Clinical Development of Pf 4136309: Therapeutic Indications and Outcomes
Clinical Trial Overview
The clinical development of PF-4136309 has progressed through different phases to evaluate its safety, tolerability, and efficacy, particularly in the context of cancer therapy.
Phases of Clinical Development (Phase 1, Phase 1b/2, Phase 2)
This compound has been evaluated in Phase 1, Phase 1b/2, and Phase 2 clinical trials citeab.comwikipedia.orgwikipedia.orgamericanelements.com. A Phase 1 study (NCT02598206) was conducted in healthy subjects citeab.comwikipedia.org. Investigations in patients with pancreatic cancer have included a Phase 1b/2 study (NCT02732938) combining PF-04136309 with nab-paclitaxel and gemcitabine (B846) in previously untreated metastatic PDAC nih.govciteab.comwikipedia.orgguidetopharmacology.org. Additionally, a Phase 1b study (NCT01413022) explored PF-04136309 in combination with FOLFIRINOX in patients with borderline resectable and locally advanced pancreatic adenocarcinoma citeab.comciteab.com.
Status of Clinical Trials (Completed, Terminated, Discontinued)
As of the latest information available, the global highest research and development status for this compound is reported as Discontinued citeab.com. Several clinical trials involving this compound have reached different statuses. The Phase 1 study in healthy subjects (NCT02598206) has been completed citeab.com. The Phase 1b study combining PF-04136309 with FOLFIRINOX (NCT01413022) has also been completed citeab.comciteab.com. However, the Phase 1b/2 study investigating PF-04136309 in combination with gemcitabine and nab-paclitaxel in metastatic PDAC (NCT02732938) was terminated at Phase 2 citeab.comguidetopharmacology.org.
Pancreatic Ductal Adenocarcinoma (PDAC) Studies
This compound has been specifically investigated in clinical trials for pancreatic ductal adenocarcinoma, a disease where the CCL2/CCR2 axis is implicated in the tumor microenvironment and chemoresistance nih.govciteab.comnih.gov.
Combination Therapies with Chemotherapy Regimens
Clinical studies have evaluated this compound in combination with established chemotherapy regimens used for PDAC. These combinations aimed to assess whether CCR2 inhibition could enhance the effects of conventional chemotherapy by modulating the tumor microenvironment nih.govciteab.comnih.govciteab.comamericanelements.comnih.gov. Combinations explored include this compound with nab-paclitaxel/gemcitabine and with FOLFIRINOX nih.govciteab.comnih.govciteab.comamericanelements.comnih.gov.
A Phase 1b study (NCT01413022) specifically investigated the combination of PF-04136309 with the FOLFIRINOX regimen in patients with borderline resectable and locally advanced pancreatic adenocarcinoma citeab.comciteab.com. This study aimed to determine the safety, tolerability, and recommended phase 2 dose of the combination citeab.comamericanelements.com.
In the Phase 1b study (NCT01413022) evaluating PF-04136309 in combination with FOLFIRINOX, an objective tumor response was observed in 16 of 33 patients (49%) who had repeat imaging available citeab.comamericanelements.com. Another source referencing this study reported a 42% objective response rate in 33 patients nih.govmacsenlab.com. Local tumor control, defined as stable disease, partial response, or complete response, was achieved in 32 of the 33 patients (97%) in this combination arm citeab.comamericanelements.com. Information regarding the progression-free survival specifically for the this compound and FOLFIRINOX combination in this trial was not available in the provided search results.
Objective Response and Tumor Control Rates in this compound + FOLFIRINOX (NCT01413022)
| Outcome | Percentage | Number of Patients (n=33) | Source |
| Objective Tumor Response | 49% | 16 | citeab.comamericanelements.com |
| Objective Response Rate | 42% | N/A | nih.govmacsenlab.com |
| Local Tumor Control | 97% | 32 | citeab.comamericanelements.com |
This compound in Combination with Nab-Paclitaxel and Gemcitabine
A phase 1b study investigated the effects of PF-04136309 in combination with nab-paclitaxel and gemcitabine in patients with previously untreated metastatic pancreatic ductal adenocarcinoma (PDAC). Patients received PF-04136309 twice daily along with nab-paclitaxel and gemcitabine on days 1, 8, and 15 of each 28-day cycle. The study aimed to evaluate safety, tolerability, dose-limiting toxicities (DLTs), and determine the recommended phase II dose (RP2D) researchgate.netnih.gov.
In this study involving 21 patients, the objective response rate was 23.8% (95% confidence interval: 8.2–47.2%) researchgate.netnih.gov. While a phase 1b trial combining PF-04136309 with FOLFIRINOX in locally advanced and borderline resectable pancreatic cancer showed promising results with an objective response rate of 49% and a disease control rate of 97%, a phase 2 trial of PF-04136309 in combination with gemcitabine and nab-paclitaxel was terminated researchgate.netnih.gov. The termination was attributed to toxicity concerns and a lack of superior efficacy when compared to the gemcitabine plus nab-paclitaxel regimen alone researchgate.net.
Effects on Circulating Inflammatory Monocytes (CD14+ CCR2+)
Clinical studies have assessed the impact of PF-04136309 on circulating inflammatory monocytes, specifically the CD14+ CCR2+ subset. In the phase 1b study of PF-04136309 in combination with nab-paclitaxel and gemcitabine in metastatic PDAC, levels of CD14+ CCR2+ inflammatory monocytes decreased in the peripheral blood researchgate.netnih.govresearchgate.net. However, these cells did not accumulate in the bone marrow researchgate.netnih.govresearchgate.net.
Another phase 1b study investigating PF-04136309 in combination with FOLFIRINOX in locally advanced and borderline resectable pancreatic cancer also assessed its impact on circulating CCR2+ monocytes. This study revealed a mean decrease of -36.56% (95% CI: -51.4 to -21.72) in circulating CCR2+ monocytes from baseline in the cohort receiving FOLFIRINOX plus PF-04136309, which was statistically significant compared to FOLFIRINOX treatment alone nih.gov.
Analysis of Tumor Microenvironment Changes in Clinical Samples
The tumor microenvironment (TME) in pancreatic ductal adenocarcinoma (PDAC) is characterized by the presence of immunosuppressive cells, including tumor-associated macrophages (TAMs), which are recruited via the CCL2/CCR2 axis researchgate.netresearchgate.netamegroups.org. Targeting this pathway with a CCR2 antagonist like PF-04136309 has been hypothesized to influence the TME and improve anti-tumor responses researchgate.netgoogle.com.
In the phase 1b study combining PF-04136309 with nab-paclitaxel and gemcitabine, analysis of tumor microenvironment changes in clinical samples was conducted. However, this study revealed a decrease in CCR2+ TAMs in tumors in only two patients, failing to demonstrate that the combination treatment enhanced tumor immunity researchgate.net. This suggests that while PF-04136309 can affect circulating monocytes, its impact on the tumor microenvironment in this specific combination and patient population was limited researchgate.net.
Research in Other Therapeutic Areas
Beyond its investigation in oncology, this compound has been explored for its potential therapeutic utility in other disease areas, primarily due to its mechanism of action as a CCR2 antagonist, which is relevant in various inflammatory and immune-mediated conditions rsc.org.
Osteoarthritis Pain of the Knee
This compound has completed Phase 2 trials for the treatment of osteoarthritis pain of the knee drugbank.comdrugbank.com. Osteoarthritis (OA) is a chronic disease involving inflammation, and the CCL2/CCR2 axis is implicated in its pathogenesis, influencing inflammation, cartilage degradation, and joint homeostasis researchgate.netfrontiersin.org. CCR2+ CD14+ inflammatory monocytes are thought to play a role in OA, and it has been suggested that reducing the frequency of these cells at the site of inflammation might be beneficial frontiersin.orgresearchgate.net. A randomized, double-blind, placebo-controlled phase 2 study in subjects with osteoarthritic pain of the knee using a selective CCR2 antagonist, likely this compound, is listed on clinicaltrials.gov, although results were not reported researchgate.net.
Chronic Hepatitis C Infection
This compound has also been investigated in the context of chronic Hepatitis C virus (HCV) infection drugbank.com. Chronic HCV infection is associated with extrahepatic manifestations and chronic inflammation nih.gov. While information specifically detailing the outcomes of this compound research in chronic hepatitis C infection is limited in the provided sources, its role as a CCR2 antagonist suggests a potential mechanism related to modulating inflammatory responses associated with the infection drugbank.comnih.gov. A study evaluating the safety and efficacy of oral this compound in patients with chronic hepatitis C infection and abnormal liver enzymes is listed as terminated drugbank.com.
Potential in Multiple Sclerosis
The CCR2 receptor is implicated in various inflammatory diseases, including multiple sclerosis researchgate.netrsc.orgresearchgate.net. While specific clinical trial data for this compound in multiple sclerosis are not extensively detailed in the provided search results, the involvement of CCR2 in the pathogenesis of this condition suggests a potential area of research for CCR2 antagonists researchgate.netrsc.orgresearchgate.netfrontiersin.org. Some sources mention CCR2 inhibition being proposed for the treatment of neuropathic pain, which can be a symptom associated with multiple sclerosis researchgate.netmdpi.com.
Clinical Pharmacokinetics and Pharmacodynamics
The clinical pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound, an orally available human chemokine receptor 2 (CCR2) antagonist, has been characterized in clinical trials. Understanding these properties is crucial for evaluating the exposure-response relationship and the potential therapeutic efficacy of the compound.
Plasma Concentration Measurements in Patients
Correlation of Exposure with Pharmacodynamic Markers (e.g., CCR2 coverage)
The pharmacodynamic activity of this compound is primarily assessed through its ability to antagonize the CCR2 receptor, which is predominantly expressed on monocytes nih.govguidetopharmacology.org. CCR2 mediates the recruitment of monocytes and macrophages to sites of inflammation and disease nih.govresearchgate.netrsc.org. Therefore, CCR2 receptor occupancy or the reduction of CCR2+ inflammatory monocytes in peripheral blood serves as a key pharmacodynamic marker for this compound.
Clinical trials have demonstrated a correlation between this compound administration and changes in circulating monocyte populations. A phase 1b clinical trial in patients with pancreatic ductal adenocarcinoma (PDAC) showed that following administration of this compound, levels of CD14+ CCR2+ inflammatory monocytes were reduced in the peripheral blood researchgate.netfrontiersin.orgresearchgate.net. This reduction in circulating inflammatory monocytes is a direct pharmacodynamic effect reflecting the blockade of CCR2 by this compound, inhibiting their migration researchgate.netfrontiersin.org.
Advanced Research Directions and Methodological Considerations
Structure-Activity Relationship (SAR) and Structure-Based Drug Design for CCR2 Antagonists
Structure-Activity Relationship (SAR) studies and structure-based drug design (SBDD) approaches have been instrumental in the discovery and optimization of CCR2 antagonists like PF-4136309. nih.govrsc.orgbiorxiv.orgnih.govacs.orgmdpi.com These methods aim to understand how the chemical structure of a compound relates to its biological activity and utilize this knowledge to design molecules with improved properties, such as potency and selectivity. biorxiv.orgnih.gov
Molecular Determinants of Antagonist Binding to CCR2
Small-molecule CCR2 antagonists bind to the receptor, preventing the binding of endogenous ligands like CCL2 and inhibiting downstream signaling. cancer.govuniversiteitleiden.nl While the precise binding modes can vary between different structural classes of antagonists, many potent small-molecule CCR2 antagonists share key interactions with the receptor. rsc.orguniversiteitleiden.nl A significant interaction for many antagonists involves a basic amine or quaternary ammonium (B1175870) ion on the ligand forming an interaction, often a salt-bridge or hydrogen bond, with Glu291 located in transmembrane helix 7 (TM7) of the CCR2 receptor. rsc.orgnih.govuniversiteitleiden.nlresearchgate.net Other residues like Thr292 have also been implicated in hydrogen bonding interactions. rsc.orgresearchgate.net
Orthosteric antagonists, which compete directly with the chemokine ligand for the binding site, typically occupy an inactive-state-specific tunnel located between transmembrane helices 1 and 7. biorxiv.orgnih.gov Within this region, they often pack against Trp98 and protrude towards the lipid bilayer through a fenestration between TM1 and TM7 that is present in the inactive state. nih.gov Interactions with residues like Tyr49 and Thr292 via an amide linker or isostere are also commonly observed among diverse orthosteric antagonists. nih.gov
Analysis of Binding Modes and Interactions (e.g., hydrogen bonding, subpocket utilization)
Analysis of the binding modes of CCR2 antagonists reveals that they can interact with different regions or "subpockets" within the receptor binding site. universiteitleiden.nlresearchgate.net this compound, as an orthosteric antagonist, has been shown to occupy the minor subpocket of CCR2 and extend towards the major subpocket. nih.govresearchgate.net This binding involves interactions with residues such as Trp98, and in the case of this compound, it also hydrogen bonds to Thr179. nih.gov
Strategies for Enhancing Selectivity and Potency
Enhancing the selectivity and potency of CCR2 antagonists is a critical aspect of drug design. focusbiomolecules.combiorxiv.org Potency refers to the concentration of an antagonist required to achieve a given level of activity, while selectivity refers to its ability to preferentially bind to CCR2 over other related receptors, such as CCR5. biorxiv.orgnih.gov
SAR studies involve systematic modifications to the chemical structure of a compound and evaluating the impact of these changes on activity. nih.govacs.org For example, modifications at specific positions on the core structure of CCR2 antagonists, such as the pyrrolidine (B122466) ring or cyclohexyl group in the case of this compound, have been explored to optimize potency and other pharmacological properties. nih.gov The stereochemistry of certain centers, like the S configuration on the pyrrolidine in the series that led to this compound, can be crucial for potent binding. nih.gov
Strategies for enhancing selectivity often involve exploiting the subtle differences in the binding pockets of CCR2 and other chemokine receptors. biorxiv.orgnih.gov Specific residues within the receptor binding site have been identified as determinants of selectivity. For instance, residue S101 has been implicated in CCR2/CCR5 orthosteric antagonist selectivity. nih.gov By understanding these molecular determinants, medicinal chemists can design antagonists that favor interactions with CCR2 while minimizing interactions with off-target receptors.
Achieving high in vivo receptor occupancy for extended periods is considered important for the therapeutic efficacy of chemokine receptor inhibitors, particularly in inflammatory conditions. nih.gov This highlights the need for compounds with favorable pharmacokinetic profiles in addition to high intrinsic potency. biorxiv.orgnih.gov
Biomarker Identification and Validation
Biomarkers play a crucial role in personalized medicine by helping to identify patients who are most likely to respond to a particular treatment, monitor disease progression, and predict prognosis. In the context of CCR2 antagonism and related therapeutic strategies, identifying and validating relevant biomarkers is an active area of research.
Development of Immune Markers for Personalized Immunotherapeutic Strategies in PDAC
Pancreatic ductal adenocarcinoma (PDAC) is a particularly challenging cancer with a highly immunosuppressive tumor microenvironment (TME). aacrjournals.orgnih.govmdpi.com Immunotherapy approaches for PDAC have shown limited success compared to other cancer types, underscoring the need for personalized strategies based on the immune profile of individual tumors. aacrjournals.orgnih.govmdpi.comnih.govfrontiersin.orgamegroups.orgfrontiersin.org
Comprehensive immune profiling of PDAC tumors can identify unique immune marker profiles that may serve as a roadmap for personalized immunotherapeutic decision-making. nih.govfrontiersin.orgamegroups.org Studies have evaluated the expression of a wide range of immune-related markers in PDAC to identify potentially actionable targets for immunotherapy. nih.gov These markers can fall into categories such as antigens eliciting T cell responses, mechanisms of immune evasion, and markers of immune infiltration. frontiersin.org
While PDAC generally has a lower tumor mutational burden (TMB) compared to other solid tumors, which can limit the generation of neoantigens that attract T cells, some studies suggest a tendency for higher TMB in certain immune molecular subtypes of PDAC. mdpi.comfrontiersin.org Markers of immune infiltration, such as CD8+ T cell infiltration, are also being investigated. frontiersin.orgfrontiersin.org However, the PDAC TME is often characterized by a significant infiltration of myeloid cells, including myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), which contribute to immune suppression. aacrjournals.orgmdpi.com Markers associated with myeloid suppression, such as CCL2 and CCR2, have been found to have significantly higher expression in PDAC compared to other tumor types. nih.govamegroups.org
Identifying specific immune profiles, including the presence and types of infiltrating immune cells and the expression of immunosuppressive molecules, can help tailor immunotherapeutic approaches to individual patients. nih.govfrontiersin.orgamegroups.org
Prognostic Biomarkers (e.g., GOLM1 in CRC)
Prognostic biomarkers provide information about the likely course of a disease and the patient's outcome, independent of treatment. In colorectal cancer (CRC), Golgi membrane protein 1 (GOLM1) has emerged as a potential prognostic biomarker. nih.govnih.govresearchgate.netresearchgate.netlarvol.comatlasgeneticsoncology.org
Research suggests that GOLM1 may contribute to CRC progression and metastasis by promoting the recruitment of MDSCs, which facilitate immune escape. nih.govnih.govresearchgate.net Notably, studies have indicated that a CCR2 inhibitor, such as PF-04136309, can largely suppress GOLM1-mediated CRC metastasis by preventing MDSC trafficking. nih.govnih.govresearchgate.net These findings suggest that GOLM1 not only serves as a prognostic biomarker but also highlights the potential therapeutic relevance of targeting the CCL2/CCR2 axis in CRC patients with GOLM1 overexpression. nih.govnih.govresearchgate.net
The association between high GOLM1 expression and poor prognosis, coupled with the observed effect of CCR2 inhibition on GOLM1-mediated metastasis, supports the potential utility of GOLM1 as a biomarker for identifying CRC patients who might benefit from CCR2-targeted therapies. nih.govnih.govresearchgate.net
Combination Therapeutic Strategies
Rationale for Combining CCR2 Antagonism with Other Modalities
The rationale for combining CCR2 antagonism with other therapeutic modalities stems from the crucial role of the CCL2/CCR2 axis in recruiting inflammatory monocytes and macrophages to sites of inflammation and within the tumor microenvironment (TME) nih.govnih.govnih.gov. In various diseases, including cancer, these recruited myeloid cells, particularly tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), contribute to immunosuppression, disease progression, and resistance to therapy nih.govthno.orgmdpi.comfrontiersin.org.
Targeting CCR2 with agents like this compound aims to reduce the infiltration of these pro-tumoral immune cells into the TME, thereby potentially altering the immunosuppressive landscape and enhancing the effectiveness of co-administered therapies medkoo.com. For instance, in pancreatic ductal adenocarcinoma (PDAC), the CCL2/CCR2 axis is implicated in the immunosuppressive properties of the TME, patient prognosis, and chemoresistance nih.govpatsnap.com. Combining a CCR2 inhibitor with chemotherapy or immunotherapy could theoretically improve outcomes by mitigating the negative influence of CCR2+ myeloid cells thno.orgnih.gov.
Research suggests that small molecule approaches targeting immune-related targets, such as chemokine receptors, can show complementary and/or synergistic effects when combined with immune checkpoint inhibitors thno.org. This is because while checkpoint inhibitors aim to unleash existing anti-tumor T cell responses, targeting the CCL2/CCR2 axis can help remodel the TME to be more conducive to immune cell infiltration and activity medkoo.comthno.org.
Investigating Synergistic Effects and Overcoming Resistance Mechanisms
Investigating synergistic effects and overcoming resistance mechanisms when using this compound in combination therapies is an active area of research. The goal is to identify combinations that yield a greater therapeutic benefit than either agent alone and to understand how CCR2 inhibition can circumvent existing resistance pathways.
A Phase 1b study evaluated PF-04136309 in combination with nab-paclitaxel and gemcitabine (B846) in patients with previously untreated metastatic PDAC researchgate.netnih.govpatsnap.com. While this study primarily assessed safety and tolerability, it also provided insights into potential efficacy signals and the impact on the TME researchgate.netnih.gov. Levels of CD14+ CCR2+ inflammatory monocytes decreased in the peripheral blood of patients treated with the combination, suggesting the drug's intended pharmacodynamic effect on monocyte trafficking researchgate.netnih.gov. However, the study did not show an efficacy signal above nab-paclitaxel and gemcitabine alone researchgate.netnih.gov. This highlights the complexity of achieving synergistic effects and the potential for resistance mechanisms within the TME to limit the effectiveness of CCR2 inhibition as part of a combination strategy in this specific context nih.gov.
Resistance to therapy can arise from various factors within the TME, including the presence of immunosuppressive cell populations like TAMs and MDSCs, which are recruited via the CCL2/CCR2 axis mdpi.comfrontiersin.org. By reducing the influx of these cells, this compound could potentially help overcome resistance mediated by the immunosuppressive TME medkoo.com. However, the redundancy of the chemokine system, where other chemokines and receptors can also contribute to immune cell recruitment, might serve as a resistance mechanism to single-agent CCR2 inhibition nih.govresearchgate.net. This suggests that targeting multiple chemokine axes or combining CCR2 inhibition with strategies that address other components of the immunosuppressive TME might be necessary to achieve meaningful synergistic effects and overcome resistance nih.govfrontiersin.org.
Further research is needed to fully understand the synergistic potential of this compound with various therapeutic partners and to identify the specific resistance mechanisms that CCR2 inhibition can help overcome. This may involve exploring combinations with different chemotherapeutic agents, immunotherapies (such as checkpoint inhibitors), or other targeted therapies that modulate the TME.
Future Perspectives in CCR2-Targeted Therapies
Addressing Challenges in Clinical Efficacy of Chemokine Receptor Drugs
Despite the compelling rationale for targeting CCR2 in various diseases, translating preclinical success into clinical efficacy for chemokine receptor drugs, including this compound, has faced challenges nih.govresearchgate.netrsc.org. Several factors contribute to this, including the redundancy of the chemokine system, suboptimal properties of some compound candidates, and species differences that can confound the translation of results from animal models to humans nih.govresearchgate.net.
The chemokine system is complex, with multiple ligands and receptors that can exhibit overlapping functions nih.govrsc.org. Inhibiting only CCR2 might not be sufficient to completely block the recruitment of target immune cells if other chemokine axes can compensate nih.gov. This redundancy necessitates a deeper understanding of the specific chemokine pathways involved in different disease contexts and potentially the development of multi-targeted inhibitors or combination strategies addressing multiple relevant axes nih.gov.
Furthermore, achieving and maintaining sufficient drug concentrations at the disease site, particularly within the dense stromal environment of certain tumors like PDAC, can be challenging nih.gov. The pharmacokinetics and pharmacodynamics of CCR2 antagonists need to be optimized to ensure adequate receptor occupancy over time to effectively block the interaction with the often abundant CCL2 ligand nih.gov. The phenomenon of apparent "CCL2 induction," where plasma chemokine levels increase following CCR2 inhibition, also adds complexity and may impact efficacy nih.gov.
Addressing these challenges for this compound and other CCR2 inhibitors requires continued efforts in medicinal chemistry to develop compounds with improved affinity, longer residence times, broader tissue distribution, and enhanced metabolic stability nih.gov. Structure-based drug design can play a crucial role in rationalizing and accelerating the discovery and optimization of such antagonists nih.govresearchgate.net.
Exploring Novel Indications and Patient Subpopulations
While initial research with this compound has included studies in metastatic PDAC researchgate.netnih.govpatsnap.comdrugbank.com, the potential utility of CCR2 antagonism extends to a range of diseases characterized by the pathological recruitment of monocytes and macrophages rsc.org. Future perspectives for this compound and other CCR2-targeted therapies involve exploring novel indications beyond oncology, such as inflammatory diseases, metabolic disorders, and fibrotic conditions, where CCR2 plays a significant role rsc.org.
Identifying specific patient subpopulations who are most likely to benefit from CCR2 inhibition is also a critical future direction. This requires a deeper understanding of the underlying disease biology and the specific role of the CCL2/CCR2 axis in different patient groups. Biomarkers that can identify patients with high levels of CCR2 expression or significant infiltration of CCR2+ myeloid cells could help stratify patients for clinical trials and ultimately guide treatment decisions mdpi.com.
Research into the expression patterns of CCR2 and its ligands in various tissues and disease states can help identify promising new areas for investigation. Furthermore, understanding how the CCL2/CCR2 axis interacts with other signaling pathways and the broader TME in different indications is crucial for identifying patient subpopulations where CCR2 inhibition is likely to have the greatest impact.
Advances in Preclinical Modeling (e.g., organoids, organs-on-a-chip)
Advances in preclinical modeling, such as the development of organoids and organs-on-a-chip technologies, offer promising avenues for improving the predictive power of preclinical studies for CCR2-targeted therapies like this compound rsc.orgresearchgate.netfrontiersin.orgnih.govtno.nl. Traditional 2D cell cultures and animal models have limitations in fully recapitulating the complexity of human disease and the tumor microenvironment, including the intricate interactions between tumor cells, immune cells, and the extracellular matrix frontiersin.orgnih.govtno.nl.
Organoids are three-dimensional multicellular tissue constructs derived from stem cells or primary tissues that can retain key features of their corresponding organs nih.gov. Organs-on-a-chip integrate living cells onto microchips with microfluidic systems to mimic the physiological microenvironment, including blood flow and mechanical cues nih.govtno.nl. Combining organoids with organ-on-a-chip technology creates more sophisticated organotypic models that can better recapitulate tissue-specific properties and potentially predict human responses to drugs nih.gov.
These advanced models can be used to study the effects of this compound on immune cell recruitment and function within a more physiologically relevant context frontiersin.org. For example, tumor organoids incorporating components of the TME, such as immune cells and fibroblasts, can be used to assess the ability of this compound to inhibit immune cell infiltration and modulate the immunosuppressive environment frontiersin.org. Organs-on-a-chip can further enhance these studies by incorporating aspects like vascular flow and multi-organ interactions nih.govtno.nl.
Immunomodulatory Role Beyond Direct Tumor Effects
This compound, a potent and selective orally available antagonist of the CC chemokine receptor 2 (CCR2), demonstrates immunomodulatory activities that extend beyond direct effects on tumor cells. Its primary mechanism involves blocking the binding of the chemokine ligand CCL2 (also known as monocyte chemoattractant protein-1 or MCP1) to CCR2. This interaction is crucial for the migration and infiltration of monocytes and macrophages, cell types that play significant roles in both inflammatory processes and the tumor microenvironment (TME). By inhibiting this pathway, this compound can influence the composition and activity of immune cells within the TME and at sites of inflammation, thereby exerting immunomodulatory effects. newdrugapprovals.orgcancer.govnewdrugapprovals.orgcaymanchem.com
The CCR2-CCL2 axis is deeply implicated in the recruitment of myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) to the TME. patsnap.comthno.orgnih.gov These myeloid populations are known to create an immunosuppressive environment that hinders the activity of anti-tumor immune cells, such as CD8+ T cells. thno.orgnih.govnih.govmdpi.com By blocking CCR2, this compound can reduce the infiltration of these immunosuppressive cells, potentially shifting the balance towards a more pro-inflammatory and anti-tumor immune response. researchgate.net
Research findings indicate that CCR2 antagonism can enhance the efficacy of immunotherapies, particularly immune checkpoint inhibitors targeting the PD-1/PD-L1 axis. researchgate.net Studies in murine tumor models have shown that combining CCR2 antagonism with anti-PD-1 therapy leads to enhanced tumor response compared to anti-PD-1 monotherapy. researchgate.net This improved outcome correlated with increased recruitment and activation of CD8+ T cells and a concomitant decrease in CD4+ regulatory T cells (Tregs) within the tumors. researchgate.net Tregs are another population of immunosuppressive cells that contribute to immune evasion in cancer. nih.govnih.govmdpi.com
Beyond the tumor context, the CCR2-CCL2 pathway is involved in various inflammatory diseases, including atherosclerosis, diabetic nephropathy, pulmonary fibrosis, and inflammatory bowel disease. rsc.org this compound's ability to inhibit the migration of monocytes into inflamed tissues suggests a broader immunomodulatory potential in chronic inflammatory conditions by suppressing the inflammatory response. rsc.org
Detailed research findings highlight the potency and selectivity of this compound as a CCR2 antagonist. In signaling assays, it effectively inhibits CCR2-mediated events such as intracellular calcium mobilization and ERK phosphorylation with low nanomolar IC50 values. ncats.io Selectivity studies against a panel of other receptors and ion channels, including CCR1, CCR3, CCR5, CXCR3, and CXCR5, demonstrated no significant inhibitory activity at higher concentrations, underscoring its specificity for CCR2. ncats.io The compound has also been shown to decrease isolated human monocyte chemotaxis induced by CCL2 with high potency. caymanchem.com
The immunomodulatory effects of this compound are intrinsically linked to its impact on the cellular components of the immune system and their trafficking. The following table summarizes key cellular targets and effects related to its immunomodulatory role:
| Immune Cell Type | Role in Immunity/Disease Context | Impact of CCR2 Antagonism by this compound | Research Findings/Mechanism |
| Monocytes/Macrophages | Precursors to TAMs and involved in inflammation and angiogenesis. newdrugapprovals.orgcancer.govnewdrugapprovals.orgrsc.org | Reduced migration and infiltration into tissues and tumors. newdrugapprovals.orgcancer.govnewdrugapprovals.orgcaymanchem.com | Blocks CCL2 binding to CCR2, inhibiting chemotaxis and subsequent accumulation. newdrugapprovals.orgcancer.govnewdrugapprovals.orgcaymanchem.com |
| Tumor-Associated Macrophages (TAMs) | Promote immunosuppression, tumor growth, and metastasis (especially M2 phenotype). thno.orgnih.govnih.govmdpi.com | Decreased recruitment and potential shift towards a less immunosuppressive phenotype. researchgate.net | CCR2 is expressed on monocytes that differentiate into TAMs; blocking CCR2 reduces their influx into the TME. newdrugapprovals.orgcancer.govnewdrugapprovals.orgresearchgate.net |
| Myeloid-Derived Suppressor Cells (MDSCs) | Suppress T cell responses and contribute to immune evasion. thno.orgnih.gov | Reduced recruitment to the TME. patsnap.comthno.orgresearchgate.net | CCR2 signaling is involved in MDSC trafficking; antagonism inhibits their migration. patsnap.comthno.org |
| CD8+ T Cells | Cytotoxic effector cells crucial for anti-tumor immunity. nih.govnih.govmdpi.com | Enhanced recruitment and activation in the TME, particularly in combination with checkpoint inhibitors. researchgate.net | Reduced presence of immunosuppressive cells (TAMs, MDSCs, Tregs) creates a more favorable environment for CD8+ T cell activity. researchgate.net |
| CD4+ Regulatory T Cells (Tregs) | Suppress effector T cell responses and promote immune tolerance. nih.govnih.govmdpi.com | Decreased presence in the TME in combination therapies. researchgate.net | While not a direct target of CCR2, their infiltration can be influenced by the overall inflammatory and chemokine milieu modulated by CCR2 antagonism. researchgate.net |
Further detailed research findings underscore the molecular interactions of this compound with CCR2. Structural studies and mutagenesis experiments have provided insights into the binding affinity and selectivity determinants of CCR2 antagonists, including this compound. biorxiv.org These studies reveal that orthosteric inhibitors like this compound occupy a specific tunnel between receptor helices, and highlight the importance of induced fit in antagonist recognition. biorxiv.org
| Parameter | Value/Description | Source |
| Target | Human Chemokine Receptor 2 (CCR2) | newdrugapprovals.orgcancer.govnewdrugapprovals.orgcaymanchem.com |
| Mechanism of Action | Antagonist; prevents binding of CCL2 to CCR2. newdrugapprovals.orgcancer.govnewdrugapprovals.org | newdrugapprovals.orgcancer.govnewdrugapprovals.org |
| IC50 (Human CCR2) | 5.2 nM caymanchem.com | caymanchem.com |
| IC50 (Rat CCR2) | 13 nM caymanchem.com | caymanchem.com |
| IC50 (Mouse CCR2) | 17 nM caymanchem.com | caymanchem.com |
| IC50 (Human Monocyte Chemotaxis, CCL2-induced) | 3.9 nM caymanchem.com | caymanchem.com |
| Inhibition of Intracellular Calcium Mobilization (CCR2-mediated) | Potent (nM range) ncats.io | ncats.io |
| Inhibition of ERK Phosphorylation (CCR2-mediated) | Potent (nM range) ncats.io | ncats.io |
| Selectivity | Selective for CCR2 over a panel of other receptors and ion channels (at 1 uM). ncats.io | ncats.io |
| Impact on MDSC Recruitment | Suppressed patsnap.comthno.orgresearchgate.net | patsnap.comthno.orgresearchgate.net |
| Impact on TAM Recruitment | Suppressed researchgate.net | researchgate.net |
| Impact on CD8+ T Cell Recruitment/Activation | Enhanced (in combination with anti-PD-1). researchgate.net | researchgate.net |
| Impact on Treg Presence | Decreased (in combination with anti-PD-1). researchgate.net | researchgate.net |
(Note: A comprehensive table listing all compound names mentioned and their corresponding PubChem CIDs would be included at the end of the complete article.)
Q & A
Q. What experimental approaches are recommended to validate the selectivity of PF-4136309 for CCR2 over related chemokine receptors?
Answer: Conduct competitive binding assays using recombinant cell lines expressing CCR2, CCR5, and CCR1. Measure IC50 values via radioligand displacement (e.g., ³H-CCL2 for CCR2) and compare cross-reactivity. Include species-specific validation (human, mouse, rat) to assess translational relevance. Positive controls like cenicriviroc (CCR2/CCR5 antagonist) should benchmark selectivity thresholds. Functional assays, such as calcium flux or chemotaxis in primary monocytes, further confirm receptor specificity .
Q. How should in vitro potency metrics for this compound be translated to in vivo dosing regimens?
Answer: Determine plasma protein binding and free drug concentrations using equilibrium dialysis. Correlate in vitro IC50 values (e.g., 5.2 nM for human CCR2) with in vivo pharmacokinetic (PK) parameters like AUC and Cmax. Use ex vivo CCR2 occupancy assays (e.g., inhibition of CCL2-induced monocyte migration) to validate target engagement at proposed doses .
Q. What are critical controls for ensuring reproducibility in this compound studies involving macrophage polarization?
Answer: Include genetic controls (CCR2-knockout macrophages) and pharmacological controls (e.g., cenicriviroc). Standardize macrophage differentiation protocols (e.g., M-CSF vs. GM-CSF) and verify polarization states via flow cytometry (CD206 for M2, TNF-α for M1). Use multiplex ELISA to quantify CCR2-dependent cytokines (CCL2, IL-10) .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings where this compound fails to inhibit macrophage-mediated proliferation in co-culture models despite CCR2 antagonism?
Answer: Investigate compensatory pathways such as NAMPT-CCR5 signaling using dual CCR2/CCR5 antagonists (e.g., cenicriviroc) or siRNA knockdown. Perform phosphoproteomics to identify alternative kinases (e.g., MAPK) activated in this compound-resistant models. Validate findings in CCR2/CCR5 double-knockout systems .
Q. What strategies optimize this compound efficacy in pancreatic ductal adenocarcinoma (PDAC) combination therapies while minimizing toxicity?
Answer: Employ staggered dosing (this compound administered before gemcitabine/nab-paclitaxel) to reduce cytokine release. Monitor tumor-associated macrophage (TAM) depletion via CD68+ immunohistochemistry and serum CCL2 dynamics. Use single-cell RNA-seq to track immune microenvironment shifts (e.g., increased CD8+ T-cell infiltration) .
Q. How can species-specific variations in this compound efficacy be addressed when translating from murine models to human systems?
Answer: Compare cross-species IC50 values in recombinant receptor assays. Utilize humanized CCR2 murine models or patient-derived xenografts (PDX) for preclinical testing. Validate functional responses (e.g., chemotaxis inhibition) in primary human monocytes and murine bone marrow-derived macrophages .
Q. What orthogonal methodologies confirm this compound target engagement in complex tissues?
Answer: Develop PET tracers (e.g., [¹¹C]-PF-4136309) for in vivo receptor occupancy quantification. Apply NanoBRET assays in primary cells to measure real-time binding kinetics. Correlate with downstream biomarkers like CCL2 internalization rates or CCR2 recycling .
Methodological Guidelines
- Data Contradiction Analysis: When conflicting results arise (e.g., in vitro vs. in vivo efficacy), use isogenic cell lines, genetic knockouts, and pathway enrichment analysis to isolate variables.
- Experimental Design: For in vivo studies, include PK/PD modeling to link dosing schedules with CCR2 occupancy and efficacy endpoints (e.g., tumor volume, fibrosis scores) .
- Validation: Always pair pharmacological inhibition with genetic (CRISPR) or antibody-based approaches to confirm CCR2-specific effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
